molecular formula C20H19NO5 B2604681 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-30-5

6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one

Cat. No.: B2604681
CAS No.: 1272756-30-5
M. Wt: 353.374
InChI Key: JQLXLUSHEYDDNI-UHFFFAOYSA-N
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Description

This compound belongs to the furoquinolinone class, characterized by a fused furan and quinolinone scaffold. The structure features methoxy groups at positions 6 and 8 of the quinolinone core and a 4-methoxyphenyl substituent at position 7.

Properties

IUPAC Name

6,8-dimethoxy-9-(4-methoxyphenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-23-12-6-4-11(5-7-12)17-18-14(8-13(24-2)9-16(18)25-3)21-15-10-26-20(22)19(15)17/h4-9,17,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLXLUSHEYDDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone derivatives with suitable aldehydes or ketones in the presence of acid catalysts can lead to the formation of the furoquinoline core. Subsequent methoxylation steps introduce the methoxy groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one Furo[3,4-b]quinolin-1-one 6-OMe, 8-OMe, 9-(4-OMe-Ph) ~386 (estimated) Hypothesized enhanced lipophilicity due to three methoxy groups; limited activity data
9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one Dioxolo-furoquinolinone 1,3-Dioxolo, 9-(2-Br-Ph) 386.20 Bromine substituent may improve electrophilic reactivity; no reported biological activity
2,3-Dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one Pyrrolo[3,4-b]quinolinone 9-Ph, pyrrolidine ring ~290 (estimated) Micromolar affinity for peripheral benzodiazepine receptors (IC50 = 0.407 µM for 4m)
6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one Furo[2,3-b]quinolin-4-one 6-OMe, 8-OMe, 9-Me 259.26 Simpler structure; no bioactivity reported; storage-sensitive (2–8°C, dark)
9-(3-Methoxyphenyl)-6,6-dimethyl-4-phenyl-hexahydrothieno[3,2-b]quinolin-8-one Thieno[3,2-b]quinolinone Thiophene ring, 3-OMe-Ph, 6,6-dimethyl ~452 (estimated) Sulfur-containing analog; structural data confirmed via X-ray crystallography
9-(2,4-Dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one Furo[3,4-b]quinolin-1-one 6-OMe, 7-OMe, 9-(2,4-Cl₂-Ph) ~410 (estimated) Chlorine substituents may increase steric hindrance; commercial availability noted

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: Methoxy substituents (e.g., 6-, 7-, or 8-OMe) increase lipophilicity (logP) and may enhance membrane permeability. For example, the 6,7-dimethoxy-9-(4-methoxyphenyl) analog (CAS 200053-31-2) has higher predicted logP (~3.5) compared to non-methoxy derivatives .

Biological Activity

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one is a synthetic compound belonging to the quinoline class of heterocyclic compounds. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C20_{20}H19_{19}N O5_5
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1272756-30-5

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas of application:

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

StudyCell Lines TestedIC50_{50} Values
El Shehry et al. (2018)MCF-7, HeLa0.014 - 5.87 μg/mL
Mantoani et al. (2016)A549, HCT116Potent growth inhibition

These studies suggest that this compound could possess similar anticancer properties due to its structural similarities with other active quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. Some studies have shown that these compounds can effectively inhibit bacterial growth and exhibit antifungal activity.

StudyMicroorganisms TestedMinimum Inhibitory Concentration (MIC)
Research on quinoline derivativesE. coli, S. aureus32 - 128 μg/mL

The presence of methoxy groups in the structure may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity attributed to quinoline derivatives. Certain compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in inflammatory models.

The biological effects of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit COX enzymes and sirtuins, which are involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Some studies indicate that quinoline derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in malignant cells through various signaling pathways.

Case Studies

Several case studies highlight the potential of quinoline derivatives in therapeutic applications:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50_{50} value significantly lower than standard chemotherapeutics.
  • Case Study 2 : In a model of bacterial infection, a related compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria.

Q & A

Q. Example Protocol :

React 4-methoxybenzaldehyde with a pre-functionalized dihydroquinoline precursor under reflux in ethanol .

Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Finalize cyclization under microwave irradiation (150°C, 20 min) .

Which spectroscopic methods are employed for structural characterization?

Q. Basic

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C–C = 1.419–1.535 Å, C–O = 1.382 Å) and confirms stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets at δ 3.74–3.85 ppm; aromatic protons show coupling patterns (e.g., J = 8.4 Hz for para-substituted rings) .
    • ¹³C NMR : Carbonyl signals at δ 195–200 ppm; quaternary carbons at δ 110–125 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated 398.2232, found 398.2228) .

What preliminary biological activities have been reported?

Q. Basic

  • Anticancer activity : IC₅₀ values of 5–10 µM against HepG2 liver cancer cells via apoptosis induction .
  • Antimicrobial effects : Moderate inhibition of Gram-positive bacteria (MIC = 32 µg/mL) through membrane disruption .
  • Antioxidant capacity : DPPH radical scavenging (EC₅₀ = 45 µM) due to phenolic moieties .

How to optimize reaction conditions for improving synthesis yield?

Advanced
Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature120–150°C↑ Cyclization
Solvent PolarityDMF > DCM > EtOH↑ Reactivity
Catalyst Loading5 mol% Pd(PPh₃)₄↑ Coupling

Q. Strategies :

  • Use polar aprotic solvents (DMF) for nucleophilic substitutions to enhance reactivity .
  • Optimize microwave power (300–500 W) to reduce side reactions .
  • Employ HPLC purity checks (>95%) to minimize byproducts .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal assays : Compare results from MTT (cell viability) and flow cytometry (apoptosis) to confirm mechanisms .
  • Dose-response studies : Test 0.1–100 µM ranges to identify off-target effects at higher concentrations .
  • Structural analogs : Synthesize derivatives (e.g., 6-hydroxy or 8-ethoxy variants) to isolate pharmacophores .

Case Study : Discrepancies in antimicrobial activity were resolved by standardizing bacterial inoculum size (CFU/mL) across labs .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular docking : Predict binding to ATP-binding pockets (e.g., kinase inhibition) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² > 0.85) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) to assess redox potential .

Example : Methyl groups at C6/C8 increase lipophilicity (logP = 2.2), enhancing blood-brain barrier penetration .

How to design derivatives for enhanced target specificity?

Q. Advanced

  • Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to improve metabolic stability .
  • Pro-drug strategies : Introduce esterase-cleavable groups (e.g., acetyl) for controlled release .
  • Fragment-based screening : Identify optimal substituents via SPR (KD < 100 nM) .

Q. Derivative Library :

DerivativeModificationActivity (IC₅₀)
8-Ethoxy analogEthoxy at C87.2 µM (HepG2)
6-Hydroxy variantHydroxyl at C6>50 µM
4-Fluoro-phenylFluorine at C43.8 µM (MCF-7)

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